molecular formula C₃₄H₅₂N₃O₉P B1140028 Caged D-erythro-Sphingosine-1-phosphate CAS No. 207516-11-8

Caged D-erythro-Sphingosine-1-phosphate

Cat. No.: B1140028
CAS No.: 207516-11-8
M. Wt: 677.77
Attention: For research use only. Not for human or veterinary use.
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Description

Caged D-erythro-Sphingosine-1-phosphate (caged S1P) is a photolabile derivative of the bioactive sphingolipid D-erythro-Sphingosine-1-phosphate (S1P). The "caged" modification involves the addition of a nitrobenzyl or related photolyzable group to the phosphate moiety, enabling precise spatiotemporal control over S1P release via UV light exposure (365–400 nm) . This compound (CAS 207516-11-8) is widely used to study intracellular S1P-mediated signaling events, such as calcium mobilization, mitogen-activated protein kinase (MAPK) activation, and receptor trafficking, without interference from extracellular receptors .

Properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOWUMVOVFOKDL-CORYLZCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DECM-Caged SPP Synthesis

  • Starting Material : (S)-Garner aldehyde is converted to a vinyl ether intermediate via Grignard reaction with vinylmagnesium bromide.

  • Metathesis : A cross-metathesis reaction with 1-pentadecene using Grubbs’ catalyst introduces the C15 alkyl chain.

  • Caging Group Coupling : The DECM group is attached via a phosphate ester bond, followed by deprotection of the Boc and methyl ester groups using 6 M HCl.

BHNB-Caged SPP Synthesis

  • Bromination and Oxidation : 4-Methoxy-2-methyl-1-nitrobenzene undergoes bromination with N-bromosuccinimide (NBS), followed by oxidation to an aldehyde.

  • Benzhydryl Alcohol Formation : Reaction with phenylmagnesium bromide yields the BHNB alcohol, which is then coupled to the phosphorylated sphingosine.

Table 1: Comparison of DECM and BHNB Caging Groups

PropertyDECM-Caged SPPBHNB-Caged SPP
λmax (nm)365405
Photolysis EfficiencyHigh under UV-AHigh under visible light
Synthetic Yield45–50%38–42%
Key Reference

Solvent Systems and Reaction Optimization

The choice of solvent significantly impacts reaction efficiency. Anhydrous THF and DCM are preferred for phosphorylation due to their inertness, while methanol or ethanol is used for final dissolution of the product. Critical parameters include:

  • Temperature : Reactions are conducted at −78°C for Grignard additions and 25–60°C for metathesis.

  • Light Protection : Amber glassware or foil-wrapped vessels are mandatory to prevent premature photolysis.

  • Scalability : Kilogram-scale synthesis requires continuous-flow systems to maintain low temperatures and minimize side reactions.

Deprotection and Purification Strategies

Final deprotection involves sequential acid hydrolysis (6 M HCl) to remove Boc and methyl ester groups. Purification is achieved via:

  • Silica Gel Chromatography : Hexane/ethyl acetate gradients (5:1 to 1:1) separate intermediates.

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients isolate the final product at >95% purity.

Challenges and Mitigation

  • Stereochemical Integrity : Epimerization at C3 is minimized by using low temperatures (−78°C) during Grignard reactions.

  • By-Product Formation : Cross-metathesis by-products are reduced via catalyst tuning (e.g., Hoveyda-Grubbs catalyst).

  • Photolability : Storage at −20°C in amber vials under argon extends shelf life.

Emerging Methodologies

Recent advances include enzymatic phosphorylation using sphingosine kinases, though yields remain lower (15–20%) compared to chemical methods. Microfluidic systems are also being explored for continuous synthesis, reducing reaction times by 40% .

Scientific Research Applications

Research Applications

Caged D-erythro-Sphingosine-1-phosphate serves several critical functions in research:

  • Studying Cell Signaling : Researchers utilize this compound to explore the signaling pathways mediated by sphingosine-1-phosphate, including cell migration, proliferation, and survival. By controlling the release of sphingosine-1-phosphate, scientists can dissect its role in various cellular contexts and conditions .
  • Investigating Intracellular Effects : Studies have shown that intracellular sphingosine-1-phosphate can mobilize calcium ions and activate various signaling cascades independently of G protein-coupled receptors. This finding underscores the importance of sphingosine-1-phosphate as a second messenger within cells .

Case Studies

Several studies exemplify the applications of this compound:

Endothelial Cell Barrier Regulation

A study demonstrated that photolysis of caged sphingosine-1-phosphate in human lung endothelial cells induced significant changes in cell barrier function. The released sphingosine-1-phosphate activated intracellular signaling pathways that led to mobilization of calcium ions and redistribution of key proteins involved in maintaining endothelial integrity .

Role in Cancer Progression

Research has highlighted the role of sphingosine-1-phosphate in cancer biology, particularly in breast cancer models. The use of this compound allowed for the investigation of how sphingosine-1-phosphate signaling contributes to lymphangiogenesis and tumor metastasis. Inhibition of sphingosine kinase, which produces sphingosine-1-phosphate, was shown to reduce tumor progression and inflammatory cytokines .

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of this compound compared to related compounds:

Compound NameKey FeaturesUnique Aspects
This compoundPhotolabile; precise control over S1P releaseEnables temporal studies on S1P signaling dynamics
SphingosinePrecursor to sphingosine-1-phosphateNot photolabile; basic building block
Sphingosine-1-phosphateActive form involved in cell signalingImmediate effects without caging
Caged Lysophosphatidic AcidSimilar photolabile propertiesDifferent lipid backbone; distinct signaling pathways

Comparison with Similar Compounds

Key Properties of Caged S1P :

  • Molecular Formula : C₃₄H₅₂N₃O₉P
  • Molecular Weight : 677.8 g/mol
  • Purity : ≥95% (HPLC)
  • Solubility: Soluble in methanol or ethanol; forms micelles in aqueous buffers .

D-erythro-Sphingosine-1-Phosphate (S1P)

CAS: 26993-30-6 Molecular Formula: C₁₈H₃₈NO₅P Molecular Weight: 379.47 g/mol

Key Differences :

  • Structure : Lacks the photolabile caging group.
  • Function: Acts as an endogenous ligand for S1P receptors (EDG-1, -3, -5, -6, -8), regulating cell proliferation, migration, and vascular integrity .
  • Applications : Used in studies requiring continuous receptor activation, e.g., fibroblast DNA synthesis and calcium mobilization in Swiss 3T3 cells .
Property Caged S1P S1P (Unmodified)
Molecular Weight 677.8 g/mol 379.47 g/mol
Solubility Methanol/ethanol Methanol, acetic acid
Activation UV light-dependent Immediate
Receptor Specificity Intracellular targets EDG family GPCRs
Key Study Ca²⁺ mobilization Fibroblast division

Reference : .

S1P Derivatives with Altered Alkyl Chains

(a) C17-S1P (D-erythro-Sphingosine-C17-1-phosphate)

CAS: 474923-27-8 Molecular Formula: C₁₇H₃₆NO₅P Molecular Weight: 365.45 g/mol

Comparison :

  • The shorter C17 alkyl chain reduces hydrophobicity, enhancing solubility in aqueous buffers.
  • Exhibits reduced binding affinity for EDG-1 receptors compared to C18-S1P but retains activity in neuroinflammatory models .
(b) C19-S1P (D-erythro-Sphingosine-C19-1-phosphate)

CAS: 1569614-25-0 Molecular Formula: C₁₉H₄₀NO₅P Molecular Weight: 393.5 g/mol

Comparison :

  • The extended alkyl chain increases membrane partitioning, making it suitable for lipid raft studies.
  • Shows comparable receptor activation to C18-S1P but with delayed kinetics due to slower diffusion .
Property C17-S1P C19-S1P
Alkyl Chain 17-carbon 19-carbon
Solubility Higher in water Lower in water
Receptor Affinity Moderate High
Application Neuroinflammation Membrane dynamics

Reference : .

Dihydro-S1P (D-erythro-Dihydro-Sphingosine-1-phosphate)

CAS: 108126-32-5 Molecular Formula: C₁₈H₄₀NO₅P Molecular Weight: 381.48 g/mol

Comparison :

  • Function : Weaker agonist for EDG-1/3 receptors; primarily acts as a metabolic precursor in the sphingolipid salvage pathway .
Property Caged S1P Dihydro-S1P
Double Bond Present (C4) Absent
Receptor Activity High (post-uncaging) Low
Biological Role Signaling Metabolic intermediate

Reference : .

N-Acylated S1P Derivatives

Example: N-Hexadecanoyl-D-erythro-Sphingosine-1-phosphate CAS: N/A Molecular Formula: C₃₄H₆₈NO₆P Molecular Weight: 642.9 g/mol

Comparison :

  • The N-acyl group enhances stability and membrane localization.
  • Used in studies of atherosclerosis and endothelial barrier function but lacks caged S1P’s temporal precision .

Biological Activity

Caged D-erythro-Sphingosine-1-phosphate (caged S1P) is a photolabile derivative of sphingosine-1-phosphate (S1P), a bioactive lipid that plays a crucial role in various cellular processes. This compound is particularly significant in research due to its ability to release S1P upon exposure to ultraviolet (UV) light, allowing for precise temporal control in studying S1P signaling pathways in live cells. This article delves into the biological activity of caged S1P, including its mechanisms of action, cellular effects, and applications in scientific research.

This compound primarily targets the S1P receptor subtype 1 (S1P1), which is a G-protein-coupled receptor expressed on various cell types, including endothelial cells and immune cells. Upon binding to S1P1, caged S1P initiates several downstream signaling pathways that promote cell survival and inhibit apoptosis. Notably, S1P1 activation enhances the expression of anti-apoptotic proteins such as Mcl-1, contributing to cell survival mechanisms .

Key Actions of Caged S1P

  • Cell Survival: Binding to S1P1 activates pathways that inhibit caspase-3 cleavage via phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC), promoting cell survival.
  • Endothelial Barrier Regulation: Photolysis of caged S1P induces mobilization of intracellular calcium and activates mitogen-activated protein kinases (MAPKs), leading to enhanced endothelial barrier function by redistributing key proteins like vascular endothelial cadherin and β-catenin .

Summary of Mechanism

Process Description
Receptor Activation Caged S1P binds to S1P1, triggering G-protein signaling pathways.
Cell Survival Pathways Inhibition of apoptosis through PI3K and PKC pathways.
Calcium Mobilization Release of calcium from intracellular stores enhances signaling and cellular responses.

Cellular Effects

This compound significantly influences various cellular processes:

  • Cell Migration: By modulating cytoskeletal dynamics, caged S1P promotes cell migration, which is critical in wound healing and immune responses.
  • Proliferation: Caged S1P can stimulate cell proliferation through its effects on growth factor signaling pathways.
  • Differentiation: It plays a role in the differentiation of various cell types, impacting developmental processes.

Research Findings

Recent studies have highlighted the diverse roles of caged S1P in cellular functions:

  • In human umbilical vein endothelial cells, photolysis of caged S1P resulted in increased Mcl-1 expression, enhancing cell survival under stress conditions .
  • Research indicates that caged S1P can also influence immune cell trafficking by regulating lymphocyte egress from lymphoid organs .

Applications in Scientific Research

This compound is employed across various fields:

Chemistry

  • Used to study the chemical properties and reactions involving sphingosine-1-phosphate and its derivatives.

Biology

  • Investigates the role of sphingosine-1-phosphate in cellular processes such as proliferation, survival, differentiation, and migration.

Medicine

  • Explored for its potential therapeutic applications in cancer, inflammation, and immune-related diseases due to its role in modulating immune responses and vascular functions .

Case Study 1: Endothelial Barrier Function

In a study examining the effects of caged S1P on endothelial cells, researchers found that photolysis-induced calcium release led to enhanced barrier integrity. This was evidenced by increased localization of vascular endothelial cadherin at cell junctions, demonstrating the compound's potential in studying vascular permeability issues .

Case Study 2: Immune Response Modulation

A murine model study showed that manipulating sphingolipid metabolism through caged S1P improved immune responses during fungal infections. This highlights its potential as a therapeutic target for conditions like cystic fibrosis where immune dysfunction is prevalent .

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